![molecular formula C12H16O4 B1600535 (R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester CAS No. 184528-76-5](/img/structure/B1600535.png)
(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester
Overview
Description
“®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester” is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and alcohols .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves a benzyne-mediated esterification of carboxylic acids and alcohols, providing products under mild conditions via a selective nucleophilic addition of carboxylic acid to benzyne in the presence of alcohol followed by a transesterification with alcohol .Molecular Structure Analysis
The molecular structure of esters, including “®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester”, typically involves a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The specific structure of this compound would require more specific information .Chemical Reactions Analysis
Esters, including “®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester”, undergo several types of reactions. One such reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst. The reaction is reversible and does not go to completion. The products are a carboxylic and an alcohol .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Scientific Research Applications
Protein Engineering
The compound has been utilized in protein engineering , specifically in site-specific protein modifications. This includes applications such as N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and introducing metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .
Epigenetic Research
In epigenetic research, this chemical has facilitated the creation of novel epigenetic marks like Gln methylation on histones, which is significant for understanding gene expression regulation .
Bioorthogonal Chemistry
The ester has been used in bioorthogonal chemistry to modify proteins at specific Glu or Gln residues, providing unique tools for precise protein decoration .
Artificial Enzyme Design
It serves as a building block in the design of artificial enzymes, enabling the introduction of non-canonical amino acids into proteins for enhanced or novel enzymatic activities .
Vaccine Development
The compound’s ability to be incorporated into proteins through genetic code expansion makes it a valuable asset in vaccine development, where precise protein manipulation can lead to more effective immunogens .
Drug Discovery
In the field of drug discovery, particularly for protein/peptide-based drugs, this ester plays a crucial role in the site-specific introduction of functional entities into therapeutic proteins .
Biologics Production
Lastly, the production of high-quality biologics benefits from the use of this compound, as it allows for the functionalization of proteins with various probes and handles, essential for therapeutic applications .
Mechanism of Action
Target of Action
Benzyl esters are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the structural features of the compound and the biological context in which it is used.
Mode of Action
The mode of action of ®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester is likely to involve its interaction with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . As an ester, it can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol .
Biochemical Pathways
For instance, ester hydrolysis occurs through a nucleophilic acyl substitution pathway, where hydroxide ion is the nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate .
Pharmacokinetics
They can be widely distributed in the body and are typically metabolized by esterases to yield their corresponding carboxylic acids and alcohols .
Result of Action
The hydrolysis of esters can lead to changes in cellular ph and can potentially release bioactive compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of ®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment . Additionally, the presence of esterases can significantly impact the metabolism of the compound .
properties
IUPAC Name |
benzyl (2R)-2,3-dihydroxy-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,13,15H,8H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOGRCHSFVCNV-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)OCC1=CC=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449280 | |
Record name | Butanoic acid, 2,3-dihydroxy-3-methyl-, phenylmethyl ester, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester | |
CAS RN |
184528-76-5 | |
Record name | Butanoic acid, 2,3-dihydroxy-3-methyl-, phenylmethyl ester, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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